molecular formula C8H14F3NO3 B6223665 3-(1-methoxyethyl)azetidine, trifluoroacetic acid CAS No. 2763750-62-3

3-(1-methoxyethyl)azetidine, trifluoroacetic acid

Cat. No.: B6223665
CAS No.: 2763750-62-3
M. Wt: 229.20 g/mol
InChI Key: HRGOQJYVGQJAGG-UHFFFAOYSA-N
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Description

3-(1-methoxyethyl)azetidine, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other related compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methoxyethyl)azetidine typically involves the reaction of azetidine with 1-methoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and anhydrous solvents to prevent any side reactions.

Industrial Production Methods

Industrial production of 3-(1-methoxyethyl)azetidine, trifluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methoxyethyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted azetidines.

Scientific Research Applications

3-(1-methoxyethyl)azetidine, trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-methoxyethyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound with a four-membered nitrogen-containing ring.

    1-methoxyethyl azetidine: A derivative with a methoxyethyl group attached to the azetidine ring.

    Trifluoroacetic acid derivatives: Compounds containing the trifluoroacetic acid moiety.

Uniqueness

3-(1-methoxyethyl)azetidine, trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methoxyethyl)azetidine, trifluoroacetic acid involves the reaction of 1-methoxyethanol with azetidine in the presence of a strong acid catalyst, followed by treatment with trifluoroacetic acid to form the final product.", "Starting Materials": [ "1-methoxyethanol", "azetidine", "strong acid catalyst", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Add 1-methoxyethanol to a reaction flask.", "Step 2: Add azetidine to the reaction flask.", "Step 3: Add a strong acid catalyst to the reaction flask.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Add trifluoroacetic acid to the reaction mixture.", "Step 7: Stir the reaction mixture for several hours.", "Step 8: Filter the reaction mixture to obtain the final product, 3-(1-methoxyethyl)azetidine, trifluoroacetic acid." ] }

CAS No.

2763750-62-3

Molecular Formula

C8H14F3NO3

Molecular Weight

229.20 g/mol

IUPAC Name

3-(1-methoxyethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO.C2HF3O2/c1-5(8-2)6-3-7-4-6;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7)

InChI Key

HRGOQJYVGQJAGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)OC.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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